Brilliant green
Overview
Description
Brilliant green, also known as diamond green G or aniline green, is a synthetic dye belonging to the triphenylmethane family. It is widely used as a topical antiseptic and a dye for silk and wool. The compound is effective against Gram-positive bacteria and is known for its vibrant green color .
Scientific Research Applications
Brilliant green has a wide range of applications in scientific research:
Chemistry: Used as a visible light-activated photocatalyst in organic synthesis.
Biology: Employed in microbiological media for the selective isolation of Salmonella species.
Medicine: Utilized as a topical antiseptic for treating infections and wounds.
Industry: Applied in the dyeing of silk and wool, and in the production of colored polymers
Mechanism of Action
Target of Action
Brilliant Green, also known as zelyonka or zelenka, is a triarylmethane dye . Its primary targets are Gram-positive bacteria . It is effective against these microorganisms due to its inhibitory actions .
Mode of Action
This compound interacts with its targets by inhibiting the propagation of Gram-positive bacteria . This interaction results in the prevention of bacterial growth and spread, thereby acting as an antiseptic .
Biochemical Pathways
It is known that the compound’s antiseptic action disrupts the normal functioning of the targeted bacteria, leading to their inhibition .
Pharmacokinetics
It is typically applied externally, directly to the damaged surface, capturing the surrounding healthy tissue . This suggests that its bioavailability is largely localized to the site of application.
Result of Action
The result of this compound’s action is the effective inhibition of Gram-positive bacteria at the site of application . This leads to the prevention of infection in the treated area, such as fresh postoperative and post-traumatic scars, umbilical cord of newborns, abrasions, cuts, and other violations of the integrity of the skin .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in water is 100 g/L at 20 °C , suggesting that its efficacy could be influenced by the temperature and moisture levels of the environment. Furthermore, it is used in a dilute alcoholic solution for topical application , indicating that the concentration of the solution can also affect its action.
Safety and Hazards
Brilliant Green may pose hazards to human health if not handled properly. It may cause skin and eye irritation upon contact and may be harmful if ingested . Inhaling the substance may also cause respiratory irritation . Prolonged or repeated exposure to this compound may lead to adverse health effects .
Future Directions
Biochemical Analysis
Biochemical Properties
Brilliant Green plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound this compound is known to inhibit the growth of most gram-positive and selected gram-negative organisms . Coliforms are resistant to these inhibitors and are able to replicate and ferment in this medium .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of most gram-positive and gram-negative bacteria . The impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is primarily through its inhibitory actions.
Molecular Mechanism
The mechanism of action of this compound is through its inhibitory effects. It exerts its effects at the molecular level by inhibiting the growth of most gram-positive and gram-negative bacteria . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Brilliant green is synthesized through the condensation of benzaldehyde with dimethylaniline in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of a leuco base, which is then oxidized to form the final dye .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where benzaldehyde and dimethylaniline are mixed with sulfuric acid. The reaction mixture is heated to facilitate the condensation reaction. After the reaction is complete, the product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Brilliant green undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different degradation products.
Reduction: Reduction reactions can lead to the formation of leuco compounds.
Substitution: Substitution reactions can occur on the aromatic rings of the dye
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and iron(II) sulfate are commonly used in Fenton reactions to oxidize this compound.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Degradation products such as aromatic amines and acids.
Reduction: Leuco compounds with reduced chromophoric properties.
Substitution: Halogenated derivatives of this compound.
Comparison with Similar Compounds
Brilliant green is closely related to other triphenylmethane dyes such as malachite green and ethyl green. These compounds share similar structures and properties but differ in their specific applications and effectiveness:
Malachite Green: Used as a dye and an antimicrobial agent, but has higher toxicity compared to this compound.
Ethyl Green: Primarily used in histological staining and has a different spectrum of antimicrobial activity.
Uniqueness of this compound: this compound stands out due to its lower toxicity and broader application range, making it a preferred choice in both medical and industrial settings .
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZZZRQASAIRJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2 | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10309-95-2 (Parent) | |
Record name | Malachite green | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID1025512 | |
Record name | Malachite green | |
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Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malachite Green | |
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Solubility |
Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |
Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.4X10-13 mm Hg at 25 °C /Estimated/ | |
Record name | MALACHITE GREEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
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Mechanism of Action |
... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells., ... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay. | |
Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
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Color/Form |
Green crystals with metallic luster | |
CAS No. |
569-64-2 | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malachite green | |
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Record name | MALACHITE GREEN | |
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Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
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Record name | Malachite green | |
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Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |
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Record name | MALACHITE GREEN | |
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Record name | MALACHITE GREEN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Brilliant Green exert its antimicrobial effect?
A1: this compound's antimicrobial activity stems from its colored dye ion. [] This positively charged ion likely interacts with negatively charged components of bacterial cell walls, disrupting membrane integrity and leading to cell death. []
Q2: Does heating affect the antimicrobial activity of this compound?
A2: Yes, prolonged autoclaving at 121°C significantly reduces and can even eliminate the antimicrobial activity of this compound due to decolorization of the dye. [] This decolorization results from reactions with media components like glucose, glycine, or sodium dodecyl sulfate. []
Q3: What is the molecular formula and weight of this compound?
A3: While not explicitly mentioned in the provided abstracts, this compound, also known as Malachite Green G, has the molecular formula C27H34N2O4S and a molecular weight of 482.64 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, several studies utilize UV-Vis spectroscopy to monitor this compound's absorption properties. [, ] Researchers investigating the hydrolysis of this compound derivatives correlated their visible absorption spectra with substituent electronic and steric effects. [] They observed a linear relationship between the wavelength of maximum absorption for the x-band of meta- and para-substituted derivatives and their corresponding Hammett substituent constant. []
Q5: Is this compound stable in all media?
A5: No, this compound's stability is media-dependent. While stable in distilled water or peptone, it undergoes decolorization in the presence of glucose, glycine, or sodium dodecyl sulfate. [] This highlights the importance of media composition when utilizing this compound in microbiological applications.
Q6: Does this compound have any known catalytic properties?
A6: The provided abstracts do not describe any catalytic applications of this compound. Its primary use highlighted in the research is as a selective agent in bacterial growth media and as a model compound for adsorption studies.
Q7: Has computational chemistry been used to study this compound?
A7: The provided research abstracts do not mention the use of computational chemistry techniques for studying this compound.
Q8: Are there any studies on the pharmacokinetics of this compound?
A8: The provided research primarily focuses on this compound's applications in microbiology and as a model compound for adsorption studies. There's no mention of PK/PD investigations in the provided abstracts.
Q9: What in vitro applications utilize this compound's antimicrobial activity?
A12: this compound is commonly incorporated into selective media for isolating specific bacterial species, notably Salmonella. [, , , , , , , , , , , , , , ] Its inclusion inhibits the growth of gram-positive bacteria and many gram-negative bacteria while allowing the growth of Salmonella. [] Different concentrations of this compound in combination with bile salts show varying degrees of inhibition on different bacterial species. [, ]
Q10: Are there known mechanisms of bacterial resistance to this compound?
A13: While the provided abstracts do not explicitly describe resistance mechanisms to this compound, the ability of some Citrobacter strains to decolorize the dye may indicate a potential resistance mechanism. []
Q11: What are the toxicological concerns associated with this compound?
A14: While not extensively discussed in the abstracts, one study mentions contact hypersensitivity to this compound. [] Patch tests revealed positive reactions in some patients, highlighting the potential for allergic contact dermatitis. [] This information emphasizes the importance of handling this compound with care and using appropriate personal protective equipment.
Q12: Are there any drug delivery strategies specific to this compound?
A12: The provided abstracts do not discuss any specific drug delivery strategies for this compound. The research primarily focuses on its use in growth media and adsorption studies.
Q13: Are there any biomarkers associated with this compound's activity?
A13: No biomarkers are mentioned in the context of this compound's activity within the provided research abstracts.
Q14: How is this compound typically quantified in research settings?
A17: Spectrophotometry, particularly UV-Vis spectroscopy, is a common method for quantifying this compound. [, , , ] This technique allows researchers to measure the absorbance of the dye at specific wavelengths, providing information on its concentration and potential interactions with other molecules.
Q15: What is the environmental impact of this compound?
A18: Several studies utilize this compound as a model compound for investigating dye removal from wastewater using various adsorbents. [, , , , , ] This highlights the concern surrounding this compound as an environmental pollutant and the need for effective removal strategies.
Q16: Are the analytical methods used for this compound validated?
A16: While the abstracts don't explicitly mention method validation procedures for this compound analysis, researchers typically adhere to established analytical chemistry guidelines to ensure accuracy and reliability of their results.
Q17: Does this compound elicit any immunological responses?
A17: The research primarily focuses on this compound's antimicrobial and physicochemical properties; the provided abstracts do not mention any immunogenicity studies.
Q18: Are there any known interactions between this compound and drug transporters, drug-metabolizing enzymes, or details about its biocompatibility and biodegradability?
A18: The provided abstracts do not provide information on these topics. The research primarily focuses on this compound's use in microbiological applications and its adsorption properties.
Q19: Are there alternatives to this compound in selective media?
A24: Yes, various selective media exist for isolating Salmonella and other bacteria. Researchers compared this compound agar with bismuth sulfite agar, finding both suitable for isolating Salmonella from egg white solids, though each exhibited different inhibitory profiles towards other bacterial species. [, ] Another study compared this compound agar, SS agar, EMB agar, and Bismuth Sulfite agar, revealing varied performance for Salmonella isolation, with SS agar being superior. []
Q20: Are there specific strategies for recycling or managing this compound waste?
A25: While the abstracts do not provide specific recycling strategies, several studies explore using various adsorbents for removing this compound from wastewater. [, , , , , ] These efforts aim to mitigate the environmental impact of this dye and potentially reclaim treated water.
Q21: What research infrastructure supports this compound studies?
A26: The research presented utilizes standard microbiology laboratories and analytical chemistry equipment like spectrophotometers. [, , , , ] Access to chemical suppliers for obtaining this compound and its derivatives is also crucial for conducting these studies.
Q22: What is the historical context of this compound in microbiology?
A27: Early research, dating back to the early 20th century, already recognized the selective inhibitory action of this compound on bacterial growth. [] Its ability to hinder the growth of coliform bacteria while allowing the growth of typhoid and paratyphoid bacilli was a crucial discovery for developing selective media. [] Over time, researchers have explored various combinations of this compound with other selective agents, such as bile salts and sulfonamides, to optimize media for specific bacterial isolation. [, , ]
Q23: How do different disciplines contribute to this compound research?
A28: Research on this compound involves collaboration between microbiologists, analytical chemists, and environmental scientists. Microbiologists utilize the dye for developing selective media and studying bacterial responses. [, , , , , , , , , , , , , , ] Analytical chemists develop and refine techniques for quantifying this compound and investigating its interactions with other molecules. [, , ] Environmental scientists explore its impact on water resources and develop methods for its removal from wastewater. [, , , , , ] This interdisciplinary approach facilitates a comprehensive understanding of this compound and its diverse applications.
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